molecular formula C13H17NO2 B15263985 2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B15263985
M. Wt: 219.28 g/mol
InChI Key: SEMNOXGAQIOVSS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and have been studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with appropriate alkylating agents. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate in a solvent like methylisobutylketone (MIBK) under reflux conditions . Another method involves the reduction of nitro ethers using reducing agents like Fe/AcOH or Zn/NH4Cl .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines. Substitution reactions can lead to a wide range of substituted benzoxazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it has been reported to act as an inhibitor of insulin release and a vascular smooth muscle relaxant . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its propyl group and specific substitution pattern differentiate it from other benzoxazines and chromans, leading to unique interactions with molecular targets and pathways.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2,2-dimethyl-7-propyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C13H17NO2/c1-4-5-9-6-7-10-11(8-9)16-13(2,3)12(15)14-10/h6-8H,4-5H2,1-3H3,(H,14,15)

InChI Key

SEMNOXGAQIOVSS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)NC(=O)C(O2)(C)C

Origin of Product

United States

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